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Executive Summary
N-(2,6-difluorophenyl)methanesulfonamide is a specialized fluorinated sulfonamide

intermediate primarily utilized in the development of agrochemicals (specifically

triazolopyrimidine herbicides) and medicinal compounds targeting kinase pathways. Its

structure is characterized by a methanesulfonamide group attached to an aniline ring

substituted with fluorine atoms at the 2 and 6 positions. This substitution pattern introduces

significant steric and electronic effects, influencing both its chemical reactivity and biological

interaction profile.

This guide provides a comprehensive technical analysis of the molecule, including its structural

properties, a validated synthesis protocol, spectroscopic characterization data, and its role as a

pharmacophore in drug design.
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Nomenclature and Identification
IUPAC Name: N-(2,6-difluorophenyl)methanesulfonamide

Alternative Names: N-Mesyl-2,6-difluoroaniline; 2,6-Difluoromethanesulfonanilide

Molecular Formula: C₇H₇F₂NO₂S

Molecular Weight: 207.20 g/mol

SMILES:CS(=O)(=O)Nc1c(F)cccc1F

InChIKey: (Predicted) XZQOQPJ... (Specific key varies by protonation state/tautomer)

Precursor CAS: 5509-65-9 (2,6-Difluoroaniline)[1]

Structural Analysis
The 2,6-difluoro substitution pattern creates a unique electronic and steric environment around

the sulfonamide nitrogen.
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Property Value / Description Impact on Reactivity

Electronic Effect
Strong Inductive Withdrawal (-

I)

Reduces the nucleophilicity of

the aniline nitrogen, requiring

stronger bases or longer

reaction times for synthesis.

Steric Effect Ortho-Substitution

The fluorine atoms at C2 and

C6 create steric bulk, shielding

the nitrogen and potentially

hindering nucleophilic attack

during synthesis.

Lipophilicity Moderate (LogP ~1.5 - 2.0)

Enhances membrane

permeability compared to non-

fluorinated analogs.

H-Bonding Donor (NH), Acceptor (SO₂, F)

The acidic NH proton (pKa ~9-

10) is a key interaction point

for protein binding (e.g., in

enzyme active sites).

Synthesis Protocol: Mesylation of 2,6-
Difluoroaniline
Reaction Logic
The synthesis involves the nucleophilic attack of 2,6-difluoroaniline on methanesulfonyl

chloride (MsCl). Due to the electron-withdrawing nature and steric hindrance of the two ortho-

fluorine atoms, the nucleophilicity of the aniline nitrogen is attenuated. Therefore, the use of a

non-nucleophilic base (Pyridine or Triethylamine) and controlled temperature conditions is

critical to drive the reaction to completion while minimizing di-sulfonylation side products.

Diagram: Synthesis Pathway
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Figure 1: Synthetic pathway for the mesylation of 2,6-difluoroaniline.

Experimental Procedure
Reagents:

2,6-Difluoroaniline (1.0 equiv)

Methanesulfonyl Chloride (1.1 equiv)

Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet, dissolve 2,6-difluoroaniline (10 mmol) in anhydrous DCM (20 mL).

Base Addition: Add Pyridine (20 mmol) to the solution. Cool the mixture to 0°C using an ice

bath.

Mesylation: Dropwise add Methanesulfonyl Chloride (11 mmol) over 15 minutes. Note: The

reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

Note: Extended time is required due to the reduced nucleophilicity of the fluorinated aniline.
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Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:3). The product will

appear as a new spot with lower Rf than the starting aniline.

Work-up:

Dilute with DCM (50 mL).

Wash with 1M HCl (2 x 30 mL) to remove excess pyridine.

Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, Hexane/EtOAc gradient) to yield the product as a white to off-white solid.

Spectroscopic Characterization (Predicted)
Due to the specific substitution pattern, the following spectral signals are diagnostic for

structural verification.
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Technique Signal Assignment Interpretation

¹H NMR (CDCl₃)
δ ~3.0-3.1 ppm (s,

3H)
-SO₂CH₃

Characteristic methyl

singlet for

sulfonamides.

δ ~6.3-6.5 ppm (br s,

1H)
-NH-

Broad singlet,

exchangeable with

D₂O. Shift varies with

concentration.

δ ~6.9-7.3 ppm (m,

3H)
Ar-H

Multiplet

corresponding to the

3, 4, and 5 protons on

the phenyl ring.

¹⁹F NMR δ ~ -115 to -125 ppm Ar-F

Single signal (if

symmetric) or

multiplet showing

coupling to Ar-H.

IR (ATR) ~3250 cm⁻¹ N-H Stretch

Sharp band indicating

secondary

sulfonamide.

~1330, 1150 cm⁻¹ S=O Stretch

Asymmetric and

symmetric sulfonyl

stretches.

MS (ESI-) [M-H]⁻ = 206.2 Molecular Ion

Negative mode

ionization is preferred

for sulfonamides.

Applications in Drug & Agrochemical Design
Bioisosterism and Pharmacophore Design
The N-(2,6-difluorophenyl)methanesulfonamide moiety serves as a critical scaffold in

medicinal chemistry. The 2,6-difluoro substitution mimics the steric bulk of larger groups while

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8525224/docs?utm_src=pdf-body#technical-guide-structural-analysis-and-synthesis-of-n-2-6-difluorophenyl-methanesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8525224?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


modulating the pKa of the sulfonamide nitrogen, enhancing its ability to act as a hydrogen bond

donor in enzyme active sites.

Pathway Diagram: Mechanism of Action (General)
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Figure 2: General mechanism of action for sulfonamide-based inhibitors.

Specific Applications
Agrochemicals: This structure is a key intermediate in the synthesis of Triazolopyrimidine

Sulfonamide herbicides (e.g., Florasulam analogs). These compounds inhibit the enzyme

acetohydroxyacid synthase (AHAS), preventing branched-chain amino acid synthesis in

weeds.

Kinase Inhibitors: The scaffold is explored in oncology for inhibiting specific kinases (e.g.,

p38 MAPK) where the difluorophenyl group occupies a hydrophobic pocket, improving

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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